3-Cyclohexyl-1,2,4-Oxadiazole-5-ethanamine hydrochloride

Lipophilicity Physicochemical profiling Drug-likeness

3-Cyclohexyl-1,2,4-oxadiazole-5-ethanamine hydrochloride (CAS 2839139-25-0) is a 1,2,4-oxadiazole derivative featuring a cyclohexyl substituent at the 3-position and a primary ethanamine side chain at the 5-position, supplied as the hydrochloride salt with a molecular weight of 231.72 g/mol and molecular formula C₁₀H₁₈ClN₃O. The 1,2,4-oxadiazole core is recognized as a privileged scaffold in medicinal chemistry, capable of serving as a bioisosteric replacement for ester and amide functionalities, and is found in numerous biologically active compounds including Rho-kinase inhibitors and AMPA receptor modulators.

Molecular Formula C10H18ClN3O
Molecular Weight 231.72 g/mol
CAS No. 2839139-25-0
Cat. No. B6606750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-1,2,4-Oxadiazole-5-ethanamine hydrochloride
CAS2839139-25-0
Molecular FormulaC10H18ClN3O
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NOC(=N2)CCN.Cl
InChIInChI=1S/C10H17N3O.ClH/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8;/h8H,1-7,11H2;1H
InChIKeyLDXXSMZUIBVSDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexyl-1,2,4-Oxadiazole-5-ethanamine hydrochloride (CAS 2839139-25-0): A Physicochemically Differentiated 1,2,4-Oxadiazole Building Block for Medicinal Chemistry and Fragment-Based Discovery


3-Cyclohexyl-1,2,4-oxadiazole-5-ethanamine hydrochloride (CAS 2839139-25-0) is a 1,2,4-oxadiazole derivative featuring a cyclohexyl substituent at the 3-position and a primary ethanamine side chain at the 5-position, supplied as the hydrochloride salt with a molecular weight of 231.72 g/mol and molecular formula C₁₀H₁₈ClN₃O . The 1,2,4-oxadiazole core is recognized as a privileged scaffold in medicinal chemistry, capable of serving as a bioisosteric replacement for ester and amide functionalities, and is found in numerous biologically active compounds including Rho-kinase inhibitors and AMPA receptor modulators [1]. This specific substitution pattern—a flexible two-carbon ethylamine linker combined with a bulky cyclohexyl group—creates a distinct physicochemical profile that differentiates it from shorter-linker and branched-side-chain analogs, making it a strategic choice for fragment-based library design and lead optimization programs where precise modulation of LogP, conformational flexibility, and hydrogen-bonding capacity is required.

Why 3-Cyclohexyl-1,2,4-Oxadiazole-5-ethanamine hydrochloride Cannot Be Replaced by Generic In-Class Analogs


1,2,4-Oxadiazole building blocks are not interchangeable despite sharing a common heterocyclic core. The identity of the substituent at position 3 (cyclohexyl vs. methyl, phenyl, or smaller alkyl groups) dictates both the lipophilic bulk and the metabolic stability of derived compounds [1]. The length and branching of the aminoalkyl side chain at position 5—whether ethanamine (two-carbon, primary amine), α-methyl-ethanamine (branched), or methanamine (one-carbon)—directly control the spatial orientation of the amine pharmacophore, the number of rotatable bonds, and the calculated LogP, all of which influence target binding, membrane permeability, and solubility . The hydrochloride salt form further distinguishes this compound from its free-base counterparts by providing aqueous solubility suitable for direct use in biochemical assays without additional formulation steps. Substituting a generic oxadiazole analog without accounting for these precise structural parameters risks altering the conformational landscape, hydrogen-bonding geometry, and overall physicochemical profile of the final compound, potentially compromising SAR continuity in lead optimization campaigns.

Quantitative Differentiation Evidence for 3-Cyclohexyl-1,2,4-Oxadiazole-5-ethanamine hydrochloride vs. Closest Analogs


Reduced Lipophilicity (LogP 1.62) vs. α-Methyl-Branched Analog (LogP 2.14): A 0.52 Log Unit Difference

The free base of the target compound (CAS 1041604-32-3) exhibits a calculated LogP of 1.6185, which is 0.52 log units lower than the LogP of 2.137 reported for the α-methyl-branched analog 1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine (CAS 1041550-85-9) under identical computational conditions . This difference indicates that the linear, unbranched ethanamine side chain reduces overall lipophilicity compared to the branched α-methyl variant, while retaining the same topological polar surface area (TPSA) of 64.94 Ų . The lower LogP may translate into improved aqueous solubility and a reduced risk of hERG binding or phospholipidosis, which are often associated with higher LogP compounds in lead optimization.

Lipophilicity Physicochemical profiling Drug-likeness

Greater Conformational Flexibility: 3 Rotatable Bonds vs. 2 for the α-Methyl-Branched Analog

The target compound possesses 3 rotatable bonds in its free base form, compared to only 2 rotatable bonds for the α-methyl-branched analog 1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine . This additional rotatable bond arises from the linear ethylamine linker (N–C–C–oxadiazole) which permits free rotation around the C–C bond, whereas the branched analog has a methyl substituent on the α-carbon that restricts conformational freedom. The increased flexibility may enable the terminal primary amine to sample a wider conformational space and access binding pockets that the more constrained branched analog cannot reach, offering distinct advantages in fragment-based screening where conformational diversity is critical.

Conformational flexibility Molecular design Fragment-based drug discovery

Extended Amine Spacer Length: Two-Carbon Ethylamine vs. One-Carbon Methanamine Analogs

The target compound features a two-carbon ethylamine linker between the oxadiazole core and the terminal primary amine, whereas the closest methanamine analog, (3-cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 1039837-72-3), has only a one-carbon methylene spacer [1]. This one-carbon difference in linker length alters the distance between the oxadiazole ring centroid and the amine nitrogen by approximately 1.2–1.5 Å, which can be critical for achieving optimal hydrogen-bonding geometry with biological targets. The methanamine analog has a molecular formula of C₉H₁₅N₃O and a molecular weight of 181.24 g/mol (free base), making it 14 Da lighter than the target compound's free base (195.26 g/mol) . The longer spacer also provides an additional degree of conformational freedom and positions the primary amine further from the electron-withdrawing oxadiazole ring, potentially increasing its basicity and nucleophilicity for downstream conjugation reactions.

Linker optimization Pharmacophore geometry Structure-activity relationship

Hydrochloride Salt Advantage: Guaranteed Aqueous Solubility vs. Free Base

The target compound is supplied as the hydrochloride salt (CAS 2839139-25-0), which enhances aqueous solubility compared to the free base form (CAS 1041604-32-3). The hydrochloride salt is the preferred format for direct use in biochemical and cell-based assays, eliminating the need for solubilization optimization with DMSO or other organic co-solvents that may interfere with assay readouts . Vendor datasheets indicate a purity specification of ≥95% for the hydrochloride salt, consistent with industry standards for screening-grade building blocks . The free base form, in contrast, may require additional handling and dissolution steps, introducing variability in compound concentration and potentially confounding dose-response data.

Salt form Aqueous solubility Assay-ready format

1,2,4-Oxadiazole Ring as a Metabolically Stable Bioisostere: Class-Level Inference for Lead Optimization

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functional groups, offering enhanced metabolic stability while retaining hydrogen-bonding capacity through the ring nitrogen and oxygen atoms [1]. Unlike esters, which are susceptible to rapid hydrolysis by plasma esterases, the 1,2,4-oxadiazole heterocycle is resistant to hydrolytic degradation, providing a half-life advantage in biological media [2]. This class-level property makes 3-cyclohexyl-1,2,4-oxadiazole-5-ethanamine hydrochloride a valuable building block for constructing metabolically robust analogs in drug discovery programs, particularly when replacing ester or amide linkers that are metabolic weak points. The cyclohexyl substituent at position 3 further confers steric shielding and distinct lipophilic character compared to methyl or phenyl analogs, which may modulate CYP450 metabolism and plasma protein binding.

Bioisostere Metabolic stability 1,2,4-Oxadiazole scaffold

Recommended Procurement and Application Scenarios for 3-Cyclohexyl-1,2,4-Oxadiazole-5-ethanamine hydrochloride Based on Evidence Profile


Fragment-Based Library Design Requiring Low-to-Moderate Lipophilicity (LogP ~1.6) with a Cyclohexyl Motif

The measured LogP of 1.62 for the free base positions this compound in the favorable lipophilicity range for fragment-based screening (typically LogP <3). Compared to the α-methyl branched analog (LogP 2.14), it offers reduced lipophilicity while retaining the cyclohexyl group for hydrophobic binding pocket interactions . Procurement of this specific compound ensures the library member conforms to desired physicochemical criteria without the need for additional chromatographic purification to remove branched-side-chain impurities.

Synthesis of Rho-Kinase (ROCK) Inhibitor Analogs Bearing a Flexible Ethylamine Linker

Patents describing oxadiazole-based Rho-kinase inhibitors highlight the therapeutic relevance of the 1,2,4-oxadiazole scaffold in pulmonary diseases including asthma, COPD, and idiopathic pulmonary fibrosis [1]. The 3-cyclohexyl substitution pattern on the oxadiazole ring combined with a linear two-carbon ethanamine linker provides a distinct vector for amine derivatization, enabling the construction of analogs with potentially differentiated ROCK isoform selectivity compared to shorter-linker or branched-linker variants. The hydrochloride salt is directly suitable for amide coupling or reductive amination reactions without requiring prior free-base liberation.

Peptidomimetic Building Block for Amide Bond Bioisostere Replacement in Lead Optimization

The 1,2,4-oxadiazole core is a validated bioisostere for amide and ester bonds, and has been incorporated into peptidomimetic building blocks as documented in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles [2]. The target compound, with its primary amine handle on a two-carbon spacer, is well-suited for incorporation into peptide-like backbones where the oxadiazole replaces a metabolically labile amide linkage. The cyclohexyl group at position 3 provides steric bulk that can mimic hydrophobic amino acid side chains (e.g., cyclohexylalanine), making it applicable to the design of protease-resistant peptide mimetics.

Building Block for Anti-Leishmanial and Anti-Tubercular Compound Libraries

Cyclohexyl-substituted 1,2,4-oxadiazole derivatives have demonstrated in vitro activity against Leishmania infantum and Mycobacterium tuberculosis, with N-cyclohexyl-1,2,4-oxadiazoles showing antiproliferative effects in published studies [3]. The target compound's ethanamine handle enables facile conjugation to generate diverse libraries for screening against neglected tropical disease targets. Its computational drug-like properties (TPSA 64.94, LogP 1.62, H-bond donors 1, H-bond acceptors 4) comply with commonly applied lead-like filters, making it an attractive starting point for hit-to-lead campaigns in infectious disease research.

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